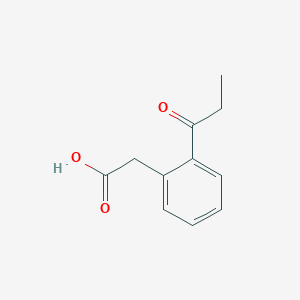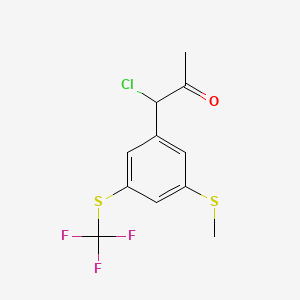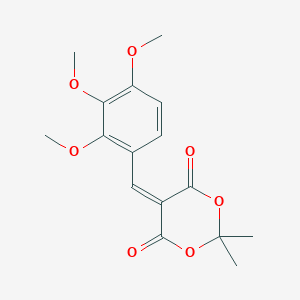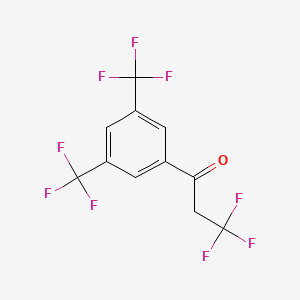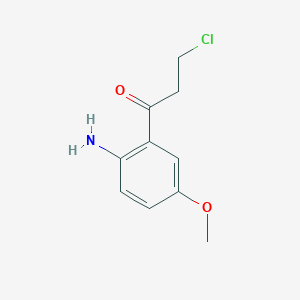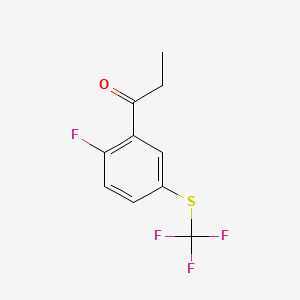
1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F4OS. This compound is characterized by the presence of a fluorine atom and a trifluoromethylthio group attached to a phenyl ring, along with a propanone group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 2-fluoro-5-(trifluoromethylthio)benzene with propanone under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine and trifluoromethylthio groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The fluorine and trifluoromethylthio groups play a crucial role in its activity, influencing its binding affinity and reactivity. The compound can interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds such as:
1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a different position of the propanone group.
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Contains a similar fluorinated phenyl ring but with an isocyanate group instead of a propanone group.
1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one: Contains additional trifluoromethyl groups, leading to different chemical properties .
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the phenyl ring.
Properties
Molecular Formula |
C10H8F4OS |
|---|---|
Molecular Weight |
252.23 g/mol |
IUPAC Name |
1-[2-fluoro-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8F4OS/c1-2-9(15)7-5-6(3-4-8(7)11)16-10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
MENOWOXEFGOFPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)SC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


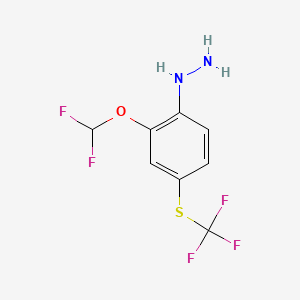
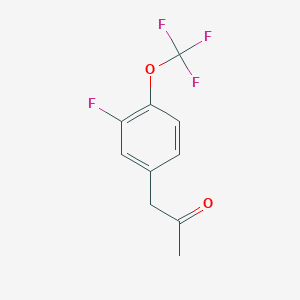
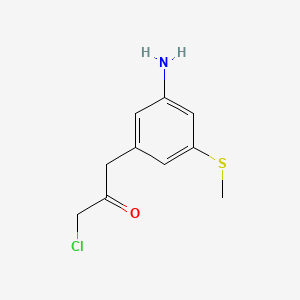
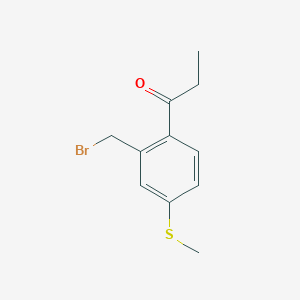
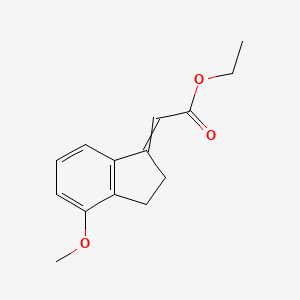

![tert-Butyl 4-amino-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide](/img/structure/B14056286.png)

![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14056298.png)
